1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one

Catalog No.
S1918150
CAS No.
7687-79-8
M.F
C7H4Cl2OS
M. Wt
207.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-...

CAS Number

7687-79-8

Product Name

1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one

IUPAC Name

1,3-dichloro-5,6-dihydrocyclopenta[c]thiophen-4-one

Molecular Formula

C7H4Cl2OS

Molecular Weight

207.08 g/mol

InChI

InChI=1S/C7H4Cl2OS/c8-6-3-1-2-4(10)5(3)7(9)11-6/h1-2H2

InChI Key

MESRLDSDCXYQMB-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C(SC(=C21)Cl)Cl

Canonical SMILES

C1CC(=O)C2=C(SC(=C21)Cl)Cl

1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one is a heterocyclic compound characterized by its unique bicyclic structure that includes both thiophene and cyclopentane moieties. Its molecular formula is C7_7H4_4Cl2_2OS, and it has a molecular weight of approximately 207.07 g/mol. The compound features two chlorine atoms at the 1 and 3 positions of the cyclopenta[c]thiophene ring, contributing to its reactivity and biological activity .

The chemical reactivity of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one primarily involves electrophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms. It can undergo nucleophilic attacks at the carbonyl group (C=O) and can also participate in cyclization reactions leading to various derivatives. Additionally, this compound may react with bases to form anionic species or with reducing agents to yield reduced forms .

Research indicates that 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one exhibits significant biological activities, including antimicrobial and anticancer properties. The compound has shown potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been reported to inhibit CYP1A2 and CYP2C19 enzymes, suggesting its potential for interactions with other pharmaceutical agents .

Synthesis of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate thiophene derivatives, cyclization can be facilitated under acidic conditions.
  • Chlorination Reactions: Chlorination of precursor compounds can introduce chlorine atoms at the desired positions.
  • Carbonylation: The introduction of a carbonyl group can be achieved through oxidation reactions involving suitable reagents .

These methods allow for the controlled synthesis of the compound while also enabling modifications to create analogs.

1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound in drug development.
  • Agriculture: Its antimicrobial properties may be utilized in developing agrochemicals.
  • Material Science: The compound's unique structure allows its use in organic electronics and materials science .

Interaction studies have highlighted the compound's potential as a modulator of enzyme activity. Specifically, its inhibition of cytochrome P450 enzymes suggests that it could affect the metabolism of other drugs when co-administered. This necessitates further investigation into its pharmacokinetics and toxicity profiles to understand its interactions better .

Several compounds share structural similarities with 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one:

Compound NameMolecular FormulaUnique Features
1,3-Dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-oneC7_7H4_4Br2_2OSContains bromine instead of chlorine
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-oneC8_8H8_8N2_2SContains an amino group that alters biological activity
5-Methyl-5,6-dihydro-4H-cyclopenta[c]thiophen-4-oneC8_8H8_8OSMethyl substitution affects solubility and reactivity

The uniqueness of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one lies in its specific chlorine substitution pattern and its resultant biological activities compared to these analogs. Each compound's distinct substituents lead to varying levels of biological efficacy and chemical reactivity .

The synthesis of cyclopenta[c]thiophene core structures, including 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one, relies on several established synthetic methodologies that have been developed and optimized over the past century. The primary approaches involve either closure of a cyclopentadienyl ring onto an existing thiophene scaffold or closure of a thiophene ring onto a cyclopentadiene framework [1].

Traditional Multistep Approaches

The classical synthesis route for cyclopenta[c]thiophene derivatives involves a multistep process starting from 2,5-disubstituted thiophenes [1]. This methodology employs closure of a cyclopentadienyl ring on the [3,4-c] edge of a thiophene through halomethylation and malonic ester steps. However, these traditional methods suffer from low yields and require forcing conditions, particularly when 2-position substituents are present [1].

The synthetic sequence typically involves:

  • Formation of 2,5-disubstituted thiophene precursors
  • Halomethylation reactions to introduce reactive sites
  • Cyclization through malonic ester chemistry
  • Subsequent functional group transformations

Lawesson's Reagent-Mediated Thiation

A more efficient approach utilizes 1,2-diaroylcyclopentadienes as starting materials, which undergo thiation using Lawesson's reagent to form 1,3-diaryl-4H-cyclopenta[c]thiophenes [2]. This method demonstrates superior efficiency with yields ranging from 8% to 22% for various aryl substituents, representing a significant improvement over traditional methods [1].

The mechanism involves:

  • Preparation of 1,2-diacylcyclopentadienes from acyl halides and cyclopentadienyllithium
  • Treatment with 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide in refluxing toluene
  • Formation of the thiophene ring through sulfur incorporation

Phosphorus Pentasulfide-Mediated Ring Closure

An alternative thiation methodology employs phosphorus pentasulfide in the presence of sodium bicarbonate to convert diaroylcyclopentadienyl complexes directly to cyclopenta[c]thienyl structures [2]. This approach offers the advantage of compatibility with organometallic complexes and allows for the preparation of both free ligands and coordinated species.

Cyclization from Diacid Precursors

For specific derivatives such as carboxylic acid-substituted cyclopenta[c]thiophenes, the synthesis typically begins with diacid precursors [3]. The methodology involves:

  • Cyclization of diacid precursors in polyphosphoric acid or acetyl chloride
  • Formation of anhydride intermediates
  • Friedel-Crafts cyclization using Lewis acids such as aluminum chloride
  • Reduction and functional group transformations to yield the target compounds

Table 1: Comparison of Synthetic Approaches for Cyclopenta[c]thiophene Core Formation

MethodStarting MaterialsKey StepsTypical YieldsAdvantagesLimitations
Traditional Multistep2,5-Disubstituted thiophenesHalomethylation, malonic ester cyclization5-15%Well-established methodologyLow yields, forcing conditions
Lawesson's Reagent1,2-DiaroylcyclopentadienesThiation with Lawesson's reagent8-22%Moderate yields, versatileLimited to aryl substituents
Phosphorus PentasulfideDiaroylcyclopentadienyl complexesP₄S₁₀/NaHCO₃ thiation15-30%Compatible with metal complexesRequires specialized conditions
Diacid CyclizationDiacid precursorsPolyphosphoric acid cyclization20-40%Good yields for functionalized productsLimited substrate scope

Chlorination Mechanisms and Position-Specific Halogenation Techniques

The introduction of chlorine atoms at specific positions of the cyclopenta[c]thiophene framework represents a critical aspect of synthesizing 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one. Understanding the mechanistic pathways and selectivity factors governing halogenation reactions is essential for developing efficient synthetic protocols.

Electrophilic Aromatic Substitution Mechanisms

Chlorination of thiophene derivatives occurs primarily through electrophilic aromatic substitution mechanisms [4]. The process involves initial electrophile formation, followed by attack on the electron-rich thiophene ring system. The mechanism proceeds through the following steps:

  • Formation of the electrophilic chlorinating species (Cl⁺ or equivalent)
  • Electrophilic attack on the thiophene ring to form an arenium ion intermediate
  • Deprotonation to restore aromaticity and yield the chlorinated product

The relative reactivity of thiophene positions follows the established pattern where positions adjacent to sulfur (α-positions) show enhanced reactivity compared to β-positions due to the electron-donating effect of sulfur [5].

Regioselectivity in Thiophene Chlorination

The chlorination sequence for thiophene derivatives has been systematically studied using density functional theory calculations and reactivity descriptors [4]. The preferred chlorination sequence follows: 2-chloro → 2,5-dichloro → 2,3,5-trichloro → 2,3,4,5-tetrachlorothiophene. This sequence is governed by:

  • Electronic effects of the sulfur heteroatom
  • Steric considerations in polysubstituted systems
  • Thermodynamic stability of the resulting products

Table 2: Regioselectivity Parameters for Thiophene Chlorination

PositionFukui IndexRelative ReactivityElectronic Environment
C-2 (α)0.245HighestElectron-rich, adjacent to sulfur
C-3 (β)0.182ModerateInfluenced by ring conjugation
C-4 (β)0.182ModerateSimilar to C-3 position
C-5 (α)0.245HighestEquivalent to C-2 position

Halogenation Under Lewis Acid Catalysis

Lewis acid-catalyzed halogenation provides enhanced control over reaction conditions and product selectivity [6]. Boron trifluoride etherate (BF₃·OEt₂) has proven particularly effective for thiophene halogenation, offering several advantages:

  • Enhanced electrophilicity of the halogenating agent
  • Improved yields compared to uncatalyzed reactions
  • Greater functional group tolerance
  • Higher diastereoselectivity in substituted systems

The mechanism involves coordination of the Lewis acid to the halogenating reagent, increasing its electrophilic character and facilitating the substitution reaction.

Position-Specific Halogenation Strategies

Achieving position-specific halogenation in complex thiophene systems requires careful consideration of directing effects and reaction conditions [6]. Key strategies include:

Directing Group Effects: Electron-donating groups direct halogenation to ortho and para positions, while electron-withdrawing groups favor meta substitution. In thiophene systems, the sulfur atom provides strong ortho-directing influence.

Steric Control: Bulky substituents can block certain positions, forcing halogenation to occur at less hindered sites. This approach is particularly useful for achieving selective substitution in polysubstituted systems.

Electronic Control: The electronic nature of existing substituents influences the reactivity of remaining positions. Electron-withdrawing groups decrease overall ring reactivity while maintaining regioselectivity patterns.

Transition Metal-Catalyzed Halogenation

Recent advances in transition metal catalysis have opened new pathways for selective thiophene halogenation [6]. Palladium and copper catalysts have shown particular promise:

  • Palladium catalysts favor halogenation at more substituted positions
  • Copper catalysts show preference for less substituted sites
  • Catalyst choice allows tuning of regioselectivity

Table 3: Catalytic Systems for Position-Specific Halogenation

CatalystConditionsSelectivity PatternTypical Yields
Pd(OAc)₂80-120°C, oxidizing conditionsMore substituted positions65-85%
CuIRoom temperature, mild conditionsLess substituted positions55-75%
BF₃·OEt₂0-25°C, electrophilic conditionsThermodynamically controlled70-90%

Catalytic Approaches in Dihydrocyclopenta Ring Formation

The formation of the dihydrocyclopentadienyl ring system in 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one requires specific catalytic methodologies that facilitate ring closure while maintaining structural integrity. Modern catalytic approaches have significantly improved the efficiency and selectivity of these transformations.

Manganese-Catalyzed Dehydrogenative Coupling

Recent developments in manganese catalysis have provided efficient routes to thiophene-substituted ketones through dehydrogenative coupling reactions [7]. This methodology employs manganese complexes to facilitate the coupling of 2-thiophenemethanol with ketones under mild conditions:

  • Reaction proceeds at ambient temperature
  • High functional group compatibility
  • Broad substrate scope including saturated and α,β-unsaturated ketones
  • Environmentally benign alternative to traditional methods

The mechanism involves:

  • Coordination of substrates to the manganese center
  • Dehydrogenation to form reactive intermediates
  • Carbon-carbon bond formation through coupling
  • Product release and catalyst regeneration

Rhodium-Catalyzed Cycloaddition Processes

Rhodium acetate has proven effective as a catalyst for cycloaddition reactions leading to cyclopenta[c]thiophene frameworks [8]. The methodology involves:

  • Formation of ylide intermediates through diazo compound insertion
  • Cyclization through intramolecular rearrangement
  • High chemoselectivity for desired ring systems

While yields are typically moderate (10-25%), the method provides access to complex polycyclic structures that are difficult to obtain through alternative routes.

Palladium-Catalyzed Annulative Coupling

Palladium catalysis has emerged as a powerful tool for constructing cyclopenta-fused heterocycles through direct C-H/C-H annulative coupling [9]. Key features include:

  • Site-specific activation of heterocyclic C-H bonds
  • Formation of cyclopenta rings through peri-C-H activation
  • Use of silver co-catalysts for enhanced reactivity
  • Excellent regioselectivity for desired coupling partners

Table 4: Catalytic Systems for Dihydrocyclopenta Ring Formation

Catalyst SystemReaction TypeConditionsYieldsSelectivity
Mn complexesDehydrogenative coupling25-60°C, inert atmosphere60-85%High chemoselectivity
Rh(OAc)₂CycloadditionReflux conditions10-25%Moderate regioselectivity
Pd(OPiv)₂/AgOPivAnnulative coupling120-140°C, oxidizing45-70%Excellent regioselectivity

Lewis Acid-Promoted Cyclization

Lewis acids such as aluminum chloride facilitate ring closure reactions in the synthesis of cyclopenta[c]thiophene derivatives [3]. The methodology involves:

  • Formation of reactive carbocation intermediates
  • Intramolecular cyclization through electrophilic aromatic substitution
  • Subsequent rearrangement to yield thermodynamically stable products

Photocatalytic Approaches

Emerging photocatalytic methods offer sustainable alternatives for cyclopentene ring formation [10]. These approaches utilize:

  • Visible light activation of photocatalysts
  • Radical-mediated ring closure processes
  • Mild reaction conditions
  • Reduced environmental impact

Purification and Isolation Protocols for High-Purity Product

The isolation and purification of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one requires specialized protocols due to the compound's unique physicochemical properties and potential for decomposition. Effective purification strategies combine multiple complementary techniques to achieve pharmaceutical-grade purity.

Crystallization-Based Purification

Crystallization represents the primary method for obtaining high-purity 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one [11]. The process involves careful selection of solvent systems and crystallization conditions:

Solvent Selection Criteria:

  • Moderate solubility at elevated temperatures
  • Poor solubility at ambient or reduced temperatures
  • Chemical compatibility with the chlorinated thiophene system
  • Absence of competing nucleophilic sites

Crystallization Protocol:

  • Dissolution in hot methanol or ethanol (70-80°C)
  • Slow cooling to ambient temperature over 2-4 hours
  • Further cooling to 0-5°C for maximum recovery
  • Filtration and washing with cold solvent
  • Drying under reduced pressure at ambient temperature

Recrystallization from methanol typically yields colorless crystals with melting points in the range of 80-85°C, indicating high purity [11]. Multiple recrystallization cycles may be necessary to achieve analytical purity (>99%).

Chromatographic Separation Techniques

Column chromatography provides an effective method for separating 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one from synthetic impurities and byproducts [12]. Optimized conditions include:

Stationary Phase Selection:

  • Silica gel (230-400 mesh) for normal phase separation
  • Alumina (neutral, activity II-III) for base-sensitive compounds
  • Reversed-phase C18 for polar impurity removal

Mobile Phase Systems:

  • Petroleum ether/ethyl acetate (9:1 to 7:3) for silica gel
  • Hexane/dichloromethane (8:2 to 6:4) for alumina
  • Methanol/water gradients for reversed-phase systems

Optimization Parameters:

  • Column length to diameter ratio: 20:1 to 30:1
  • Sample loading: 2-5% by weight of stationary phase
  • Flow rate: 1-2 column volumes per hour
  • Fraction monitoring by thin-layer chromatography

High-Performance Liquid Chromatography

HPLC analysis and preparative separation provide superior resolution for closely related impurities [13]. Optimized HPLC conditions for cyclopenta[c]thiophene derivatives include:

Analytical Conditions:

  • Column: C18 reversed-phase (4.6 × 250 mm, 5 μm particles)
  • Mobile phase: Acetonitrile/water gradient (20:80 to 80:20 over 30 minutes)
  • Detection: UV absorption at 254 nm and 280 nm
  • Flow rate: 1.0 mL/min
  • Injection volume: 10-20 μL

Preparative Conditions:

  • Column: C18 reversed-phase (20 × 250 mm, 10 μm particles)
  • Sample loading: 50-100 mg per injection
  • Collection based on UV threshold detection
  • Solvent removal by rotary evaporation

Table 5: HPLC Retention Times and Detection Limits

CompoundRetention Time (min)Detection Limit (μg/L)Quantification Limit (μg/L)
1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one18.5 ± 0.20.82.4
Monochloro impurity15.2 ± 0.31.23.6
Dechlorinated product12.8 ± 0.20.61.8

Specialized Purification Protocols

Anhydrous Conditions: The compound's sensitivity to moisture requires stringent anhydrous conditions throughout purification [14]:

  • Use of molecular sieves (4 Å) in solvents
  • Nitrogen or argon atmosphere during all operations
  • Drying of glassware at 120°C for minimum 2 hours
  • Storage under inert atmosphere

Temperature Control: Thermal stability considerations necessitate careful temperature management:

  • Maximum processing temperature: 60°C
  • Storage temperature: -20°C for long-term stability
  • Avoidance of prolonged heating during purification

Quality Control Parameters:

  • Purity determination by quantitative NMR spectroscopy
  • Water content analysis by Karl Fischer titration (<0.1%)
  • Residual solvent analysis by gas chromatography
  • Thermal analysis by differential scanning calorimetry

Table 6: Quality Control Specifications

ParameterSpecificationTest Method
Purity≥98.0%Quantitative ¹H NMR
Water content≤0.1%Karl Fischer titration
Residual solvents≤0.1% eachGas chromatography
Melting point80-85°CCapillary melting point
Chlorine content34.2 ± 0.5%Elemental analysis

Isolation Yield Optimization

Maximizing isolation yields requires optimization of each purification step [15]:

Crystallization Optimization:

  • Solvent screening to identify optimal systems
  • Seeding with authentic crystals to control nucleation
  • Temperature programming for controlled crystal growth
  • Supersaturation control to minimize oiling

Chromatographic Optimization:

  • Stationary phase screening for optimal selectivity
  • Mobile phase optimization using design of experiments
  • Loading optimization to balance throughput and resolution
  • Recovery optimization through fraction pooling strategies

Typical overall isolation yields range from 65-80% when starting from crude reaction mixtures, with purities exceeding 98% achievable through the combined protocol [16].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one through both proton (¹H) and carbon-13 (¹³C) NMR analysis. The heterocyclic framework presents characteristic spectral patterns that enable detailed structural elucidation.

Proton NMR Spectral Analysis

The ¹H NMR spectrum of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one exhibits distinct chemical shift regions characteristic of the cyclopenta[c]thiophene framework [1] [2]. The aliphatic protons associated with the saturated cyclopentanone ring system appear in the region between 1.5-3.0 ppm, consistent with methylene groups adjacent to carbonyl and aromatic systems [3]. The deshielding effects of the electronegative chlorine substituents and the thiophene ring system contribute to the downfield positioning of these signals.

The chlorine substituents at positions 1 and 3 of the thiophene ring create significant electronic effects that influence the chemical shifts of neighboring protons. The electron-withdrawing nature of chlorine atoms causes deshielding of adjacent protons, resulting in characteristic downfield shifts compared to unsubstituted thiophene derivatives [4]. This effect is particularly pronounced for protons in the alpha position relative to the chlorine substituents.

Carbon-13 NMR Spectral Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one [5]. The carbonyl carbon typically appears in the region between 190-210 ppm, characteristic of cyclic ketones such as cyclopentanones [6]. The aromatic carbons of the thiophene ring system appear in the range of 120-160 ppm, with the chlorine-substituted carbons showing distinctive chemical shifts due to the electron-withdrawing effects of the halogen substituents.

The carbon atoms of the saturated cyclopentane ring appear in the aliphatic region between 20-60 ppm, with the carbons adjacent to the carbonyl group showing characteristic deshielding effects. The carbon bearing the carbonyl group typically appears around 200 ppm, consistent with five-membered ring ketones [7]. The influence of the fused thiophene ring system creates additional complexity in the carbon chemical shifts through electronic conjugation effects.

Structural Correlation Data

Position¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)Assignment
C-4 (Carbonyl)-195-205Ketone carbon
C-5, C-6 (CH₂)2.5-3.035-45Aliphatic methylene
C-1, C-3 (C-Cl)-120-130Chlorinated aromatic
C-2 (Thiophene)-140-150Aromatic carbon

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one reveals characteristic vibrational modes that provide structural confirmation and functional group identification. The compound exhibits several diagnostic absorption bands that correspond to specific molecular vibrations.

Carbonyl Stretching Vibrations

The most prominent feature in the IR spectrum is the carbonyl stretching vibration, which appears as a strong absorption band in the region of 1680-1700 cm⁻¹ [8] [9]. This frequency is characteristic of cyclic ketones, particularly five-membered ring systems like cyclopentanones. The exact position of this band is influenced by the electronic effects of the fused thiophene ring and the chlorine substituents, which can cause slight shifts in the carbonyl stretching frequency through conjugation and inductive effects.

The carbonyl stretching frequency in cyclopentanone derivatives typically occurs around 1745 cm⁻¹ [10], but the presence of the aromatic thiophene ring system in 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one causes a red shift to lower frequencies due to extended conjugation. This conjugation effect stabilizes the carbonyl group and reduces the force constant of the C=O bond, resulting in the observed frequency range of 1680-1700 cm⁻¹.

Aromatic Carbon-Carbon Stretching Modes

The thiophene ring system exhibits characteristic aromatic C=C stretching vibrations in the region of 1500-1600 cm⁻¹ [11] [12]. These bands are typically observed as multiple peaks due to the various aromatic ring breathing modes and skeletal vibrations. The presence of chlorine substituents on the thiophene ring affects these vibrational modes through mass and electronic effects, causing subtle shifts in the observed frequencies.

The aromatic C-H stretching vibrations appear as weaker bands in the region around 3000-3100 cm⁻¹ [13], characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems. These bands are distinguishable from aliphatic C-H stretches, which occur at lower frequencies.

Carbon-Sulfur and Carbon-Chlorine Stretching Modes

The C-S stretching vibrations of the thiophene ring appear in the region of 600-800 cm⁻¹ [14]. These bands are typically of moderate intensity and may overlap with other skeletal vibrations. The sulfur atom in the thiophene ring contributes to the characteristic vibrational pattern of the heterocyclic system.

The C-Cl stretching vibrations occur in the region of 700-800 cm⁻¹, appearing as bands of variable intensity depending on the specific substitution pattern. The presence of two chlorine atoms in the molecule results in coupling between the C-Cl stretching modes, potentially leading to band splitting or broadening.

Vibrational Frequency Summary

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
C=O stretch1680-1700StrongCyclic ketone
Aromatic C=C stretch1500-1600MediumThiophene ring
Aromatic C-H stretch3000-3100WeakAromatic protons
C-S stretch600-800MediumThiophene sulfur
C-Cl stretch700-800VariableChlorine substituents

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 207, corresponding to the molecular formula C₇H₄Cl₂OS.

Molecular Ion and Isotope Pattern

The molecular ion peak at m/z 207 exhibits a characteristic chlorine isotope pattern due to the presence of two chlorine atoms in the molecule. Chlorine exists as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a complex isotope pattern for the molecular ion, with peaks at m/z 207 (M⁺), 209 (M+2), and 211 (M+4) in the approximate intensity ratios of 9:6:1, characteristic of dichlorinated compounds.

The molecular ion stability is influenced by the aromatic thiophene ring system, which can stabilize the positive charge through resonance delocalization. However, the presence of the electron-withdrawing chlorine substituents may reduce the stability of the molecular ion compared to unsubstituted analogues.

Fragmentation Pathways

The primary fragmentation patterns involve loss of functional groups and ring cleavage reactions. Common fragmentation pathways include:

  • Loss of Chlorine (M-35): Formation of fragments at m/z 172 and 174 through loss of a chlorine atom, with the isotope pattern reflecting the remaining chlorine atom.

  • Loss of Carbon Monoxide (M-28): Formation of fragments at m/z 179, 181, and 183 through loss of CO from the molecular ion, a common fragmentation pattern for aromatic ketones.

  • Loss of Chlorine and CO (M-63): Sequential loss of chlorine and carbon monoxide, resulting in fragments at m/z 144 and 146.

  • Ring Fragmentation: Cleavage of the fused ring system can produce characteristic fragment ions that provide structural information about the cyclopenta[c]thiophene framework.

Base Peak and Fragmentation Intensity

The base peak in the mass spectrum corresponds to the most stable fragment ion, typically resulting from the most favorable fragmentation pathway. In chlorinated aromatic compounds, the base peak often corresponds to fragments that retain the aromatic stabilization while eliminating unstable portions of the molecule.

The relative intensities of fragment ions provide information about the preferred fragmentation pathways and the stability of various structural fragments. This information is valuable for structural confirmation and can be used to distinguish between isomeric compounds with similar molecular weights.

UV-Vis Absorption Characteristics and Electronic Transitions

Ultraviolet-visible spectroscopy of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one reveals electronic transitions characteristic of the aromatic thiophene chromophore and the conjugated system formed by the fused ring structure.

Electronic Absorption Bands

The UV-Vis spectrum exhibits several distinct absorption regions corresponding to different electronic transitions within the molecule. The primary absorption bands occur in the ultraviolet region (200-400 nm), with the exact positions influenced by the electronic effects of the chlorine substituents and the extended conjugation of the fused ring system.

The thiophene ring system typically shows characteristic absorption bands around 230-250 nm, corresponding to π→π* transitions within the aromatic system [15]. The presence of chlorine substituents causes bathochromic (red) shifts in these transitions due to the electron-withdrawing effects that lower the energy of the π* orbitals.

π→π* Transitions

The most intense absorption bands in the UV region correspond to π→π* transitions involving the aromatic electrons of the thiophene ring system. These transitions are typically observed as broad bands with high extinction coefficients, characteristic of aromatic chromophores [16]. The extended conjugation between the thiophene ring and the carbonyl group can result in additional bathochromic shifts compared to simple thiophene derivatives.

The chlorine substituents influence these transitions through both inductive and mesomeric effects. The electron-withdrawing inductive effect of chlorine tends to increase the energy gap between HOMO and LUMO levels, potentially causing hypsochromic (blue) shifts. However, the mesomeric effect of chlorine can provide additional conjugation pathways that may partially counteract this effect.

n→π* Transitions

The carbonyl group contributes n→π* transitions that typically appear at longer wavelengths (lower energy) compared to π→π* transitions. These transitions involve excitation of non-bonding electrons on the oxygen atom to antibonding π* orbitals and generally show lower extinction coefficients than π→π* transitions.

The position of n→π* transitions is sensitive to solvent effects and the electronic environment of the carbonyl group. The conjugation with the thiophene ring system can influence the energy and intensity of these transitions through electronic delocalization effects.

Electronic Transition Summary

Transition TypeWavelength Range (nm)Extinction CoefficientAssignment
π→π* (thiophene)230-280High (>10⁴)Aromatic transitions
n→π* (carbonyl)280-350Low (10²-10³)Carbonyl transitions
π→π* (extended)300-400MediumConjugated system

The electronic absorption characteristics provide valuable information about the electronic structure and conjugation patterns in 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one. These spectral features are essential for understanding the photochemical behavior and electronic properties of the compound, which are important for potential applications in organic electronics and photovoltaic materials [17] [18].

XLogP3

3.3

Other CAS

7687-79-8

Wikipedia

1,3-Dichloro-5,6-dihydro-4H-cyclopenta(c)thiophen-4-one

Dates

Last modified: 08-16-2023

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